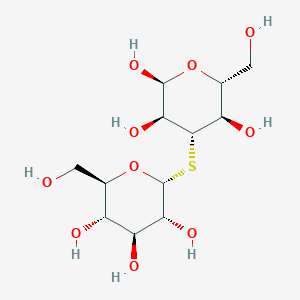
3-S-Glucopyranosyl-3-thioglucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-S-Glucopyranosyl-3-thioglucose, also known as GTG, is a sulfur-containing glucose derivative that has been extensively studied for its potential therapeutic benefits. GTG is synthesized through a multi-step process that involves the conversion of glucose to thioglucose, followed by the attachment of a glucose molecule to the sulfur atom.
作用机制
The mechanism of action of 3-S-Glucopyranosyl-3-thioglucose is not fully understood, but it is thought to involve the activation of AMPK and the modulation of various signaling pathways involved in glucose and lipid metabolism. This compound has been shown to increase glucose uptake in skeletal muscle cells by activating AMPK and promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. This compound has also been shown to inhibit adipogenesis and promote lipolysis in adipocytes by modulating the expression of various genes involved in lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the improvement of glucose tolerance and insulin sensitivity, the reduction of body weight and adiposity, and the modulation of various signaling pathways involved in glucose and lipid metabolism. This compound has also been shown to have antioxidant and anti-inflammatory properties, potentially through its ability to activate nuclear factor erythroid 2-related factor 2 (Nrf2) and inhibit nuclear factor kappa B (NF-κB) signaling.
实验室实验的优点和局限性
3-S-Glucopyranosyl-3-thioglucose has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. This compound can be easily synthesized in large quantities and is compatible with various experimental techniques, such as cell culture, animal models, and biochemical assays. However, this compound also has some limitations, including its relatively high cost and the need for further optimization of the synthesis method to improve yield and purity.
未来方向
There are several future directions for 3-S-Glucopyranosyl-3-thioglucose research, including the investigation of its potential therapeutic benefits in human clinical trials, the optimization of the synthesis method to improve yield and purity, the identification of its molecular targets and signaling pathways, and the development of novel derivatives with improved pharmacological properties. This compound research may also have important implications for the development of new treatments for diabetes, obesity, and other metabolic disorders.
合成方法
The synthesis of 3-S-Glucopyranosyl-3-thioglucose involves a multi-step process that begins with the conversion of glucose to thioglucose. Thioglucose is then treated with a mild oxidizing agent to produce a reactive intermediate, which is subsequently reacted with glucose to form the final product, this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, pH, and reaction time.
科学研究应用
3-S-Glucopyranosyl-3-thioglucose has been extensively studied for its potential therapeutic benefits, particularly in the treatment of diabetes and obesity. This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, potentially through its ability to activate AMP-activated protein kinase (AMPK) and increase glucose uptake in skeletal muscle cells. This compound has also been shown to reduce body weight and adiposity in obese mice, potentially through its ability to inhibit adipogenesis and promote lipolysis in adipocytes.
属性
CAS 编号 |
159495-64-4 |
|---|---|
分子式 |
C11H22N2O2 |
分子量 |
358.36 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-2,3,5-triol |
InChI |
InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11+,12-/m1/s1 |
InChI 键 |
XRTVCRDMGYFFNB-NMCXEIBESA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)S[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)O)SC2C(C(C(C(O2)CO)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)O)O)SC2C(C(C(C(O2)CO)O)O)O)O)O |
同义词 |
3-S-(alpha-D-glucopyranosyl)-3-thio-D-glucose 3-S-glucopyranosyl-3-thioglucose thionigerose thionigerose, (beta-D-gluco)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



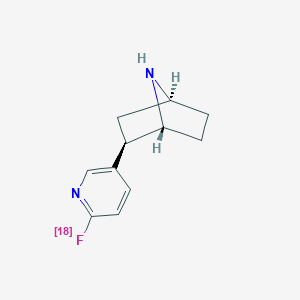
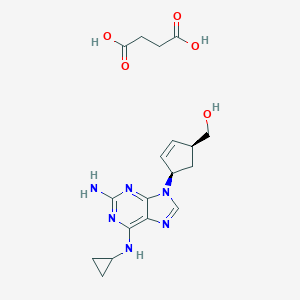
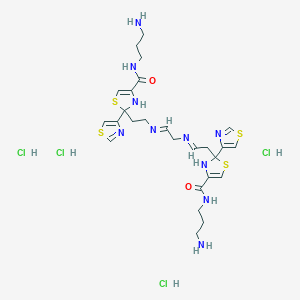
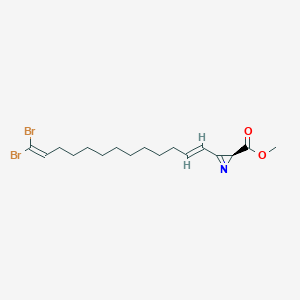
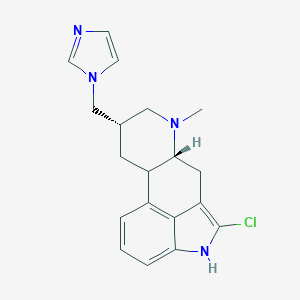

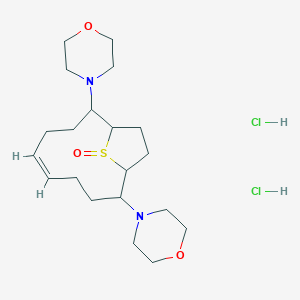






![2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B221641.png)